[(2-Bromo-4-chlorophenyl)methyl](propyl)amine
CAS No.:
Cat. No.: VC13486376
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C10H13BrClN |
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Molecular Weight | 262.57 g/mol |
IUPAC Name | N-[(2-bromo-4-chlorophenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-9(12)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3 |
Standard InChI Key | WDTGNZHLYJEHOR-UHFFFAOYSA-N |
SMILES | CCCNCC1=C(C=C(C=C1)Cl)Br |
Canonical SMILES | CCCNCC1=C(C=C(C=C1)Cl)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of (2-Bromo-4-chlorophenyl)methylamine consists of a benzene ring with bromine and chlorine substituents at positions 2 and 4, respectively. The methyl group attached to the phenyl ring bridges the aromatic system to the amine group, which is further substituted with a propyl chain. This arrangement introduces significant steric and electronic effects that influence reactivity and intermolecular interactions.
Molecular Formula and Weight
Based on the structural analogy to (2-Bromo-4-chlorophenyl)methylamine (CAS 1503099-33-9), which has a molecular formula of and a molecular weight of 276.60 g/mol , the propyl variant is expected to have a molecular formula of . The removal of one methyl group from the 2-methylpropyl substituent reduces the molecular weight to approximately 262.58 g/mol.
Spectroscopic and Crystallographic Data
While crystallographic data for (2-Bromo-4-chlorophenyl)methylamine are unavailable, related compounds such as 2-bromo-4-chloropropiophenone (CAS 877-37-2) exhibit distinct -NMR peaks for aromatic protons (δ 7.5–8.1 ppm) and aliphatic chains (δ 1.0–3.0 ppm) . Infrared spectroscopy would likely reveal N–H stretching vibrations near 3300 cm and C–Br/C–Cl stretches between 550–750 cm.
Synthetic Pathways and Optimization
The synthesis of (2-Bromo-4-chlorophenyl)methylamine can be inferred from methods used for analogous amines. A two-step procedure involving halogenation followed by nucleophilic substitution is plausible.
Halogenation of the Aromatic Ring
Bromination and chlorination of para-cresol derivatives are well-documented. For example, 2-bromo-4-methylphenol is synthesized via electrophilic aromatic substitution using bromine in acetic acid . Adapting this method, 4-chloro-2-bromotoluene could serve as a precursor, with subsequent functionalization to introduce the methylamine-propyl group.
Reductive Amination or Alkylation
The coupling of (2-bromo-4-chlorophenyl)methyl chloride with propylamine via nucleophilic substitution is a viable route. Alternatively, reductive amination of 2-bromo-4-chlorophenylacetone with propylamine using sodium cyanoborohydride could yield the target compound. A modified procedure from J. Med. Chem. (2014) employs carbodiimide (CDI) to activate carboxylic acids for amide formation , though amine alkylation would require milder conditions to avoid over-alkylation.
Physicochemical and Toxicological Profiles
Solubility and Stability
The compound’s halogenated aromatic core confers lipophilicity, suggesting limited aqueous solubility but high solubility in organic solvents like dichloromethane or ethyl acetate. Stability under ambient conditions is expected, though photodegradation of the C–Br bond may occur under UV light.
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
The compound’s structure positions it as a potential intermediate in synthesizing gamma-secretase modulators (GSMs) for Alzheimer’s disease. For instance, oxadiazine derivatives like FRM-024 incorporate halogenated aryl groups to enhance blood-brain barrier penetration . Substituting the propylamine moiety could modulate pharmacokinetic properties.
Antimicrobial and Antifungal Activity
2-Bromo-4-methylpropiophenone, a structurally related compound, demonstrates antimicrobial and antifungal effects . The amine group in (2-Bromo-4-chlorophenyl)methylamine may enhance bioavailability, making it a candidate for antibiotic development.
Future Directions and Research Gaps
Despite its potential, the literature lacks direct studies on (2-Bromo-4-chlorophenyl)methylamine. Key research priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.
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Biological Screening: Evaluating inhibitory activity against cholinesterases or amyloid-beta proteins, as seen in benzene-based carbamates .
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Safety Profiling: Conducting in vitro toxicology assays to establish LD and NOAEL values.
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